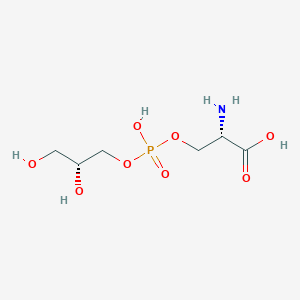
2-アミノ-1-プロペン-1,1,3-トリカルボニトリル
概要
説明
2-Amino-1-propene-1,1,3-tricarbonitrile (APT) is an organic compound used in scientific research and laboratory experiments. Its chemical formula is C3H7N3, and it is a colorless liquid with a boiling point of 107°C. APT is used in a variety of applications, including biochemical and physiological studies, as well as in organic synthesis.
科学的研究の応用
複素環式化合物の前駆体
2-アミノ-1,1,3-プロペントリカルボニトリルは、様々な複素環式化合物の合成における重要な中間体です {svg_1}。複素環式化合物は医薬品化学において広く使用されており、その合成は重要な研究分野です。
着色剤の製造
この化合物は、芳香族ニトロソ化合物と縮合反応を起こし、有用な着色剤を生成します {svg_2}。これらの着色剤は、繊維、プラスチック、化粧品など、様々な業界で使用されています。
プッシュプル系の形成
2-アミノ-1,1-3-トリシアノプロペンは、1,3-ジチオール誘導体ポリエナルと反応して、新たに形成された炭素-炭素二重結合の周りに(Z)-幾何学を持つプッシュプル系を形成します {svg_3}。これらの系は、独自の電子特性を示すため、有機エレクトロニクスの分野で注目されています。
キノリン誘導体の合成
この化合物は、キノリン誘導体を合成するための前駆体として使用されてきました {svg_4}。キノリンとその誘導体は、幅広い生物活性を持つため、医薬品化学において重要です。
フラン誘導体の合成
また、フラン誘導体の合成にも使用されてきました {svg_5}。フランは、医薬品や農薬の合成など、幅広い用途を持つ有機化合物のクラスです。
チオフェン誘導体の合成
この化合物は、チオフェン誘導体の合成に使用できます {svg_6}。チオフェンは、医薬品や染料の合成など、様々な用途で使用されている硫黄含有複素環式化合物です。
抗腫瘍活性
2-アミノプロプ-1-エン-1,1,3-トリカルボニトリルから合成された化合物の中には、特定のキノリン、フラン、およびチオフェン誘導体など、特定の癌細胞株に対して高い阻害効果を示すものがあります {svg_7}。これは、癌研究および治療における潜在的な用途を示唆しています。
ピラゾール誘導体の合成
この化合物は、ピラゾール誘導体の合成にも使用できます {svg_8}。ピラゾールは、医薬品や農薬の合成など、様々な用途を持つ有機化合物のクラスです。
作用機序
Target of Action:
We know that it is a multifunctional reagent widely used for the preparation of diverse heterocyclic systems . Its versatility makes it an attractive candidate for various synthetic pathways.
Biochemical Pathways:
2-Amino-1-propene-1,1,3-tricarbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. It can undergo condensation reactions with aromatic nitroso compounds, leading to the formation of useful coloring agents. Additionally, it reacts with 1,3-dithiole-derived polyenals, forming push–pull systems with (Z)-geometry around the newly formed carbon-carbon double bond .
Pharmacokinetics:
Unfortunately, detailed information on the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is scarce. Its solubility in ethanol and water upon heating suggests reasonable bioavailability .
Result of Action:
The molecular and cellular effects of 2-Amino-1-propene-1,1,3-tricarbonitrile depend on the specific reactions it undergoes. For example, its stimulation of choline acetyltransferase activity in animals suggests potential therapeutic effects on cholinergic disorders .
Safety and Hazards
将来の方向性
2-Amino-1-propene-1,1,3-tricarbonitrile is a key intermediate in the synthesis of various heterocyclic compounds . It has potential applications in the synthesis of novel beneficial scaffolds as well as biologically active molecules . It is also used in the field of pharmaceutical and medicinal applications such as nootropic drugs .
生化学分析
Biochemical Properties
2-Amino-1-propene-1,1,3-tricarbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of its notable interactions is with choline acetyltransferase, an enzyme responsible for the synthesis of acetylcholine. This interaction leads to increased acetylcholine production, which is essential for neurotransmission . Additionally, 2-Amino-1-propene-1,1,3-tricarbonitrile has been shown to stimulate RNA synthesis in various tissues, indicating its broad impact on cellular functions .
Cellular Effects
The effects of 2-Amino-1-propene-1,1,3-tricarbonitrile on cells are multifaceted. It has been observed to enhance nerve growth and tissue regeneration in both isolated tissues and in vivo models . This compound influences cell signaling pathways by increasing acetylcholine levels, which in turn affects gene expression and cellular metabolism. The stimulation of choline acetyltransferase activity by 2-Amino-1-propene-1,1,3-tricarbonitrile is a key factor in these cellular processes .
Molecular Mechanism
At the molecular level, 2-Amino-1-propene-1,1,3-tricarbonitrile exerts its effects through several mechanisms. It binds to choline acetyltransferase, enhancing its activity and leading to increased acetylcholine production . This increase in acetylcholine subsequently stimulates RNA synthesis in various tissues, promoting cellular growth and regeneration . The compound’s structure, which includes three cyano groups and an amine, contributes to its high reactivity and ability to interact with multiple biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-propene-1,1,3-tricarbonitrile have been studied over various time periods. The compound is relatively stable under standard conditions, but its activity can degrade over time if not stored properly . Long-term studies have shown that continuous exposure to 2-Amino-1-propene-1,1,3-tricarbonitrile can lead to sustained increases in acetylcholine levels and enhanced cellular functions .
Dosage Effects in Animal Models
The effects of 2-Amino-1-propene-1,1,3-tricarbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and reduce amnesia induced by electroconvulsive shock . At higher doses, it can exhibit toxic effects, including anti-thyroid hormone activity, which can negatively impact learning abilities in offspring when administered to pregnant animals .
Metabolic Pathways
2-Amino-1-propene-1,1,3-tricarbonitrile is involved in several metabolic pathways. It acts as a key intermediate in the synthesis of heterocyclic compounds and undergoes various reactions, such as cycloaddition and condensation . The compound’s interactions with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, 2-Amino-1-propene-1,1,3-tricarbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is crucial for its role in enhancing nerve growth and tissue regeneration .
Subcellular Localization
The subcellular localization of 2-Amino-1-propene-1,1,3-tricarbonitrile is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules and enzymes, thereby influencing cellular processes and promoting regeneration .
特性
IUPAC Name |
2-aminoprop-1-ene-1,1,3-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHGNFYPZNDLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235813 | |
| Record name | 2-Amino-1,1,3-tricyanopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-54-2 | |
| Record name | 2-Amino-1-propene-1,1,3-tricarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,1,3-tricyanopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1,1,3-tricyanopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminoprop-1-ene-1,1,3-tricarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC6G895YHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)







